molecular formula C22H17N3O4S B2400185 N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide

N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide

Cat. No.: B2400185
M. Wt: 419.5 g/mol
InChI Key: IIAMBYTZHAPBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide is a potent, selective, and ATP-competitive inhibitor of Monopolar Spindle 1 Kinase (MPS1), also known as TTK. This compound has emerged as a critical chemical probe in oncological research, specifically targeting the spindle assembly checkpoint (SAC). By potently inhibiting MPS1 kinase activity, it induces premature mitotic exit and chromosome mis-segregation, leading to aneuploidy and apoptosis in cancer cells . Its primary research value lies in its utility as a tool for investigating aneuploidy and for evaluating MPS1 as a therapeutic target across various cancer cell lines, particularly in p53-deficient contexts where SAC dependency is heightened. Researchers utilize this compound to study mitotic checkpoint control, genomic instability, and to explore synthetic lethal interactions for novel cancer therapy development. The specific structural motif of this inhibitor contributes to its high selectivity profile, making it a valuable asset for dissecting the complex role of MPS1 in cell division and tumorigenesis.

Properties

IUPAC Name

N-(3-acetylphenyl)-15-amino-4,7-dioxa-13-thia-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,8,10,12(16),14-hexaene-14-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-11(26)12-3-2-4-14(7-12)24-21(27)20-19(23)15-8-13-9-17-18(29-6-5-28-17)10-16(13)25-22(15)30-20/h2-4,7-10H,5-6,23H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAMBYTZHAPBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4C=C5C(=CC4=C3)OCCO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide (referred to as compound 8) is a thienoquinoline derivative that has garnered attention due to its significant biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies.

Compound 8 primarily acts as an inhibitor of the protein kinase C epsilon (PKCε) and its interaction with the receptor for activated C-kinase 2 (RACK2). The inhibition of this interaction is crucial because PKCε plays a pivotal role in various signaling pathways involved in cell proliferation and migration. The compound demonstrated an IC50 value of 5.9 μM for disrupting the PKCε-RACK2 interaction and 11.2 μM for inhibiting the phosphorylation of downstream targets such as Elk-1 in HeLa cells .

Biological Effects

The biological effects of compound 8 extend beyond enzyme inhibition. Key findings include:

  • Cell Migration and Invasion : The compound significantly reduced the migration of HeLa cells into a gap and inhibited invasion through a reconstituted basement membrane matrix. This suggests potential applications in cancer treatment by limiting metastasis .
  • Angiogenesis Inhibition : In a chicken egg assay, compound 8 was shown to inhibit angiogenesis, which is critical in tumor growth and progression .

Case Studies

A study focused on the effects of compound 8 highlighted its ability to interfere with the phosphorylation of MARCKS (myristoylated alanine-rich C kinase substrate), further supporting its role as a PKCε inhibitor. The results indicated that compound 8 could potentially be used as a therapeutic agent in conditions where PKCε is implicated, such as cancer and inflammatory diseases .

Comparative Biological Activity Table

To provide a clearer understanding of the biological activity of compound 8 compared to other compounds within its class, the following table summarizes key findings from various studies:

Compound NameIC50 (PKCε-RACK2 Interaction)Cell Migration InhibitionAngiogenesis Inhibition
Compound 85.9 μMSignificantYes
Thienoquinoline ANot reportedModerateNo
Thienoquinoline BNot reportedLowYes

Scientific Research Applications

Key Findings from Research Studies

  • Inhibition of PKCε/RACK2 Interaction : The compound demonstrated significant inhibition of the PKCε/RACK2 interaction with an IC50 value of 5.9 μM. This inhibition affects downstream signaling pathways essential for cell growth and survival .
  • Impact on Cell Migration and Invasion : In vitro studies using HeLa cells showed that this compound reduced cell migration and invasion through a reconstituted basement membrane matrix. It also inhibited angiogenesis in a chicken egg assay, suggesting potential anti-cancer properties .
  • Phosphorylation Effects : The compound interfered with the phosphorylation of MARCKS (myristoylated alanine-rich C kinase substrate) and TPA-induced translocation of PKCε from the cytosol to the membrane, further implicating its role as a selective inhibitor of specific PKC isozymes .

Applications in Cancer Research

The primary application of N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide lies in its potential as an anti-cancer agent. Its ability to inhibit critical signaling pathways associated with tumor growth makes it a candidate for further development.

Case Studies

StudyFindings
Thienoquinolines as Novel Disruptors of PKCε/RACK2 Demonstrated effectiveness in inhibiting PKCε/RACK2 interaction and subsequent cellular processes related to cancer progression .
Inhibition of Cell Migration Showed reduced migration and invasion capabilities in HeLa cells, indicating potential use in targeting metastasis .
Angiogenesis Inhibition Successfully inhibited angiogenesis in experimental models, supporting its role in tumor growth suppression .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide?

  • Methodological Answer : The compound can be synthesized via PPA-catalyzed thermal lactamization of intermediates such as 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. For example, precursors like 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acids are reduced to form intermediates, followed by cyclization under acidic conditions . Key steps include:
  • Intermediate reduction : Use catalytic hydrogenation or chemical reductants (e.g., SnCl₂/HCl) to convert nitro groups to amines.
  • Lactamization : Heat the intermediate with polyphosphoric acid (PPA) at 120–150°C for 4–6 hours to form the fused heterocyclic core.
    Table 1 : Comparison of synthetic routes
PrecursorCatalystTemp (°C)Yield (%)
8-nitro-7-(carboxyethyl)thioPPA14068
8-nitro-7-bromoPPA13055

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, aromatic protons in the quinoline core appear as distinct multiplets in δ 7.5–8.5 ppm, while acetylphenyl protons resonate around δ 2.6 ppm (singlet for CH₃) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns. Use electrospray ionization (ESI) in positive mode for accurate mass determination.
  • X-ray crystallography : Resolves supramolecular packing and confirms stereochemistry (e.g., dihedral angles between fused rings) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases). Parameterize the compound’s structure with Gaussian09 at the B3LYP/6-31G* level to optimize geometry .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize synthetic analogs.
  • SAR (Structure-Activity Relationship) : Correlate substituent effects (e.g., acetylphenyl vs. methoxyphenyl) with binding affinity using free-energy calculations (MM-PBSA).

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case study : If ¹H NMR shows unexpected splitting in the quinoline region, consider:
  • Dynamic effects : Rotameric states of the acetamide group may cause signal broadening. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split peaks .
  • Impurity analysis : Employ LC-MS to detect byproducts (e.g., incomplete lactamization).
  • Cross-validation : Compare experimental data with simulated spectra from DFT calculations (e.g., using ACD/Labs or ChemDraw).

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) at a 10:1 lipid:drug ratio to improve bioavailability.

Q. How to design experiments linking the compound’s electronic properties to its reactivity?

  • Methodological Answer :
  • Electrochemical analysis : Perform cyclic voltammetry (CH Instruments) in acetonitrile with 0.1 M TBAPF₆. Measure oxidation potentials to assess electron-donating/withdrawing effects of substituents.
  • DFT calculations : Calculate HOMO/LUMO energies using Gaussian08. Correlate with experimental reactivity in nucleophilic substitution reactions (e.g., thioether formation) .

Data Contradiction Analysis

Q. Why might biological activity vary between synthetic batches?

  • Methodological Answer :
  • Purity assessment : Use HPLC (C18 column, 70:30 MeOH/H₂O) to quantify impurities. Batches with >95% purity are prioritized.
  • Conformational analysis : Compare X-ray structures of different batches to identify polymorphic forms affecting bioactivity .
  • Batch documentation : Track reaction conditions (e.g., PPA aging, heating rate) to isolate variables causing variability.

Theoretical Framework Integration

Q. How to align experimental findings with conceptual frameworks in medicinal chemistry?

  • Methodological Answer :
  • Target validation : Link the compound’s activity to kinase inhibition using the "lock-and-key" model. Validate via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
  • Pharmacophore mapping : Identify critical motifs (e.g., carboxamide hydrogen-bond acceptors) using Schrödinger’s Phase. Align with known inhibitors in PubChem.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.